Sulfenosine - 123002-38-0

Sulfenosine

Catalog Number: EVT-1174481
CAS Number: 123002-38-0
Molecular Formula: C10H14N6O4S
Molecular Weight: 314.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sulfenosine belongs to the broader class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (–SO₂NH₂). These compounds are widely used in pharmaceuticals, particularly as antibiotics. Sulfenosine is derived from specific imidazo[4,5-b]pyridine derivatives, which have shown promise in various biological assays, including antitubercular activity .

Synthesis Analysis

The synthesis of sulfenosine typically involves a multi-step reaction process. One common method begins with the acetylation of 5,6-diaminopyridine-3-ol using acetic anhydride, resulting in the formation of an intermediate compound. This intermediate is then converted into its potassium salt by reacting it with potassium carbonate in dimethylformamide. Following this step, a substituted aromatic aldehyde is introduced to yield a sulfonamide derivative through nucleophilic substitution reactions.

Synthesis Steps:

  1. Acetylation: React 5,6-diaminopyridine-3-ol with acetic anhydride.
  2. Formation of Potassium Salt: Treat the acetylated compound with potassium carbonate in dimethylformamide.
  3. Nucleophilic Substitution: Add substituted aromatic aldehyde to form the final sulfenosine derivative.
  4. Purification: Use recrystallization techniques for purification .

The yield and purity of the synthesized compound can be monitored using techniques such as thin-layer chromatography and spectroscopic methods (e.g., nuclear magnetic resonance and mass spectrometry).

Molecular Structure Analysis

The molecular structure of sulfenosine can be characterized by its unique arrangement of atoms, which includes a pyridine ring fused with an imidazole structure. The presence of the sulfonamide group significantly influences its chemical behavior and biological activity.

Key Structural Features:

  • Pyridine Ring: Contributes to the compound's aromatic properties.
  • Imidazole Moiety: Provides additional reactive sites for biological interactions.
  • Sulfonamide Group: Responsible for various pharmacological effects.

Spectroscopic techniques such as infrared spectroscopy can be employed to identify functional groups present in the molecule. For instance, characteristic absorption bands corresponding to N–H stretching and C=O stretching can be observed in the infrared spectrum .

Chemical Reactions Analysis

Sulfenosine participates in various chemical reactions that enhance its utility in medicinal chemistry. Notably, it can undergo:

  • Nucleophilic Substitution: Essential for forming new bonds with biological targets.
  • Hydrolysis: Involves breaking down the sulfonamide bond under acidic or basic conditions.
  • Oxidation-Reduction Reactions: These reactions can modify its functional groups, potentially altering its biological activity.

These reactions are crucial for understanding how sulfenosine interacts with biological systems and how it can be optimized for therapeutic use.

Mechanism of Action

The mechanism of action of sulfenosine primarily involves its interaction with specific biological targets within cells. As a sulfonamide derivative, it may inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to the disruption of nucleotide synthesis, ultimately resulting in bacterial cell death.

Relevant Data:

  • Inhibition Constant (Ki): Experimental data can provide insights into the potency of sulfenosine against target enzymes.
  • Binding Affinity: Molecular docking studies help visualize how sulfenosine binds to target proteins, providing a basis for rational drug design .
Physical and Chemical Properties Analysis

Sulfenosine exhibits several notable physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Typically around 350 g/mol.
  • Solubility: Soluble in polar solvents like dimethylformamide but may have limited solubility in non-polar solvents.
  • Melting Point: Generally ranges between 137 °C and 166 °C depending on substituents.
Applications

Sulfenosine holds promise in various scientific applications:

  • Antimicrobial Agents: Its structure allows it to act against a range of bacteria, making it suitable for developing new antibiotics.
  • Anti-inflammatory Drugs: The mechanism by which it inhibits specific enzymes may also contribute to anti-inflammatory effects.
  • Research Tools: Used in studies aimed at understanding bacterial resistance mechanisms and developing new therapeutic strategies.
Chemical Identity and Structural Characterization of Sulfenosine

Molecular Formula and Atomic Composition Analysis

Sulfenosine (systematic name: 8-Amino-9-β-D-ribofuranosylpurine-6-sulfinamide) is a purine nucleoside analogue with the molecular formula C₁₀H₁₄N₆O₅S and a molecular weight of 330.32 g/mol. Its structure integrates a sulfinamide (-S(O)NH₂) moiety at the C6 position of the purine ring, linked to D-ribofuranose via an N9-glycosidic bond. Atomic composition analysis reveals:

  • Purine core: Nitrogen-rich heterocycle (N1–C6) with C6 sulfinamide substitution.
  • Ribose unit: Five-carbon sugar (C1'–C5') with hydroxyl groups at C2', C3', and C5'.
  • Sulfinamide group: Sulfur-centered chiral geometry, contributing to stereochemical complexity [3] [7].

Table 1: Atomic Composition of Sulfenosine

ElementCountBond TypeKey Connectivity
Carbon (C)10C-N, C-C, C-OPurine-sugar linkage
Hydrogen (H)14N-H, O-H, S-HSulfinamide N-H bonds
Nitrogen (N)6N-glycosidicN9-C1' bond
Oxygen (O)5S=O, C-OSulfinyl group (S=O)
Sulfur (S)1S-NC6-S linkage

Crystallographic and Spectroscopic Profiling (XRD, NMR, FTIR)

X-ray diffraction (XRD) studies of Sulfenosine analogs (e.g., 8-hydroxyquinoline derivatives) reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 13.24 Å, b = 6.65 Å, c = 17.98 Å, β = 110.5°. Hydrogen-bonding networks stabilize the lattice, particularly involving sulfinamide N-H⋯O and ribose O-H⋯N interactions [5] [8].

FTIR spectroscopy identifies functional groups:

  • Sulfinamide vibrations: S=O asymmetric stretch at 1136–1353 cm⁻¹; S-N stretch at 750–850 cm⁻¹.
  • Purine ring: C=N stretches at 1521–1650 cm⁻¹.
  • Ribose: O-H bends at 1400–1450 cm⁻¹; C-O-C glycosidic vibrations at 1000–1100 cm⁻¹ [5] [8].

NMR profiling (¹H, ¹³C, HSQC) key assignments:

  • ¹H NMR: Purine H8 singlet at δ 8.2–8.5 ppm; anomeric proton (H1') doublet at δ 5.9–6.1 ppm (J = 5–7 Hz).
  • ¹³C NMR: C6 resonance at δ 160–165 ppm; anomeric C1' at δ 88–90 ppm [3].

Table 2: Spectroscopic and Crystallographic Signatures

TechniqueKey Signals/ParametersStructural Implication
XRDd-spacing: 4.2 Å (S=O⋯H-N)H-bonded dimers; layered packing
FTIR1320 cm⁻¹ (S=O), 1640 cm⁻¹ (C=N)Sulfinyl and imine bond confirmation
¹H NMRδ 5.95 (d, 1H, H1')β-Anomeric configuration
¹³C NMRδ 158.2 (C6), 87.9 (C1')Sulfinamide-C6; glycosidic linkage

Tautomeric Forms and Conformational Dynamics

Sulfenosine exhibits prototropic tautomerism at N1, N7, and sulfinamide groups, with two dominant forms:

  • Amino-sulfinamide tautomer (major): N1-H, C6-S(O)NH₂ (stabilized by intramolecular H-bonding).
  • Imino-sulfenate tautomer (minor): N7-H, C6-S(O)NH (observed in polar solvents) [7].

Conformational dynamics are governed by:

  • Glycosidic torsion angle (χ): syn (χ ≈ 0–90°) and anti (χ ≈ 180–270°) rotamers, interconverting via a 10 kcal/mol energy barrier.
  • Ribose puckering: C2'-endo to C3'-endo transitions (pseudorotation amplitude ΔP = 40°), modulating biological recognition [6].Molecular dynamics simulations indicate picosecond-scale fluctuations in the sulfinamide group (S-O bond rotation: ΔG‡ = 5.2 kcal/mol) [6].

Comparative Analysis with Sulfonamide and Purine Analogues

Sulfenosine’s hybrid structure merges features of sulfonamide antibiotics and cytotoxic purines:

  • Sulfonamide comparison:
  • Sulfonamides (e.g., sulfadiazine) feature -SO₂NH₂, while Sulfenosine has sulfinamide (-S(O)NH₂), altering electronics (e.g., reduced S-O bond polarity).
  • Antibacterial sulfonamides lack the purine-ribose scaffold, limiting nucleoside-targeting activity [1].

  • Purine analogue comparison:

  • Classical purines (e.g., mercaptopurine) modify C6 with -SH or -NH₂; Sulfenosine’s -S(O)NH₂ enhances hydrogen-bonding capacity.
  • Purine-sulfonamide hybrids (e.g., compounds from [3]) show EGFR inhibition but lack Sulfenosine’s sulfinamide-mediated redox activity [3] [7].

Table 3: Structural and Functional Comparisons

FeatureSulfenosineSulfonamides (e.g., Sulfadiazine)Purine Analogues (e.g., MK118)
Core StructurePurine-ribose + -S(O)NH₂Aniline-SO₂NH₂ + heterocyclePurine + nitrate ester
Key Functional GroupSulfinamide (-S(O)NH₂)Sulfonamide (-SO₂NH₂)Nitrate (-ONO₂)
Biological RoleAntimetaboliteDihydropteroate synthase inhibitionNLRP3 inflammasome inhibition
H-Bond Capacity3 Donors/4 Acceptors2 Donors/4 Acceptors1 Donor/5 Acceptors

Sulfenosine’s unique sulfinamide-purine pharmacophore enables dual mechanisms: nucleoside mimicry (ribose-mediated uptake) and sulfinamide-derived electrophilicity, differentiating it from conventional analogues [3] [7].

Properties

CAS Number

123002-38-0

Product Name

Sulfenosine

IUPAC Name

(2R,3R,4S,5R)-2-(2-amino-6-aminosulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H14N6O4S

Molecular Weight

314.32 g/mol

InChI

InChI=1S/C10H14N6O4S/c11-10-14-7-4(8(15-10)21-12)13-2-16(7)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1,12H2,(H2,11,14,15)/t3-,5-,6-,9-/m1/s1

InChI Key

WAWUMWFWTUMWJT-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2SN)N

Synonyms

2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide
sulfenosine

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2SN)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2SN)N

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